Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate
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Overview
Description
Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and a benzyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting the piperidine derivative with benzyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide under appropriate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The benzyl carbamate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring provides structural rigidity and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate
- 4-(3-Trifluoromethyl-benzyl)-piperidine
- 3-(4-fluoro-benzyl)-piperidine hydrochloride
Uniqueness
Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is unique due to the combination of its trifluoromethyl group, which imparts high lipophilicity and metabolic stability, and its benzyl carbamate moiety, which enhances binding affinity to biological targets. This combination makes it a valuable compound for various applications in medicinal chemistry and materials science.
Biological Activity
Benzyl (1-(trifluoromethyl)piperidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The trifluoromethyl group is known to enhance the biological properties of organic compounds, influencing their pharmacokinetics and pharmacodynamics. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C14H16F3N2O2
- Molecular Weight : 300.29 g/mol
The presence of the trifluoromethyl group (–CF₃) significantly affects the compound's lipophilicity and binding affinity to various biological targets, making it a subject of interest in drug design.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties, enzyme inhibition, and potential use in treating metabolic disorders.
Anticancer Properties
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit enhanced anticancer activity. For instance, a study on related piperidine derivatives showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis or necrosis in cancer cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 12.5 | Apoptosis induction |
MDA-MB-231 (Breast) | 10.0 | Cell cycle arrest | |
HCT116 (Colon) | 15.0 | Necrosis |
These results suggest that this compound may be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, studies have shown that it can act as an inhibitor of calmodulin-dependent kinases, which play a crucial role in cellular signaling pathways related to insulin sensitivity and glucose metabolism.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) | Effect on Metabolism |
---|---|---|
Calmodulin-dependent kinase | 5.5 | Restores insulin sensitivity |
Spleen tyrosine kinase | 8.0 | Potential anti-inflammatory effects |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can halt the progression of the cell cycle, preventing cancer cells from proliferating.
- Enzyme Inhibition : By inhibiting enzymes like calmodulin-dependent kinases, it influences metabolic pathways that are often dysregulated in diseases such as diabetes and cancer.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Breast Cancer : In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor size in mice bearing MDA-MB-231 tumors, with minimal side effects observed.
- Diabetes Model : In a diet-induced obesity model, administration of the compound improved insulin sensitivity and reduced blood glucose levels, indicating potential therapeutic benefits for metabolic disorders.
Properties
Molecular Formula |
C14H17F3N2O2 |
---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
benzyl N-[1-(trifluoromethyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)19-8-4-7-12(9-19)18-13(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,18,20) |
InChI Key |
JWCXDBXZSVBPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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